molecular formula C21H23BrN2O4S B3637696 N-(3-acetylphenyl)-4-bromo-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

N-(3-acetylphenyl)-4-bromo-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B3637696
M. Wt: 479.4 g/mol
InChI Key: NUFNYFIWLFXQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-4-bromo-3-(4-methylpiperidin-1-yl)sulfonylbenzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-bromo-3-(4-methylpiperidin-1-yl)sulfonylbenzamide typically involves multi-step organic reactions. One common approach is the condensation of 3-acetylphenylamine with 4-bromo-3-(4-methylpiperidin-1-yl)sulfonylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-bromo-3-(4-methylpiperidin-1-yl)sulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-acetylphenyl)-4-bromo-3-(4-methylpiperidin-1-yl)sulfonylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-bromo-3-(4-methylpiperidin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-4-chloro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
  • N-(3-acetylphenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
  • N-(3-acetylphenyl)-4-iodo-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

Uniqueness

N-(3-acetylphenyl)-4-bromo-3-(4-methylpiperidin-1-yl)sulfonylbenzamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. Additionally, the combination of the acetylphenyl and piperidinylsulfonyl groups provides a distinct structural framework that can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-bromo-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O4S/c1-14-8-10-24(11-9-14)29(27,28)20-13-17(6-7-19(20)22)21(26)23-18-5-3-4-16(12-18)15(2)25/h3-7,12-14H,8-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFNYFIWLFXQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-4-bromo-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-4-bromo-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-acetylphenyl)-4-bromo-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-acetylphenyl)-4-bromo-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
Reactant of Route 5
N-(3-acetylphenyl)-4-bromo-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-acetylphenyl)-4-bromo-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.